Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Starting material: Allylthio-substituted pyrimidine derivative.
Reaction conditions: Methylation using methyl iodide or similar reagent, followed by esterification to introduce the carboxylate group.
Final product: Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This might include the use of continuous flow reactors, advanced catalysts, or alternative reagents to streamline the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves a multi-step process
Step 1: Formation of Pyrimidine Core
Starting materials: β-keto ester and guanidine derivative.
Reaction conditions: Reflux in ethanol or another suitable solvent with an acid catalyst.
Product: 4,5,6,7-tetrahydropyrido[2,3-d]pyrimidine derivative.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the allyl and allylthio groups.
Reduction: : Reduction reactions can target the pyrimidine core or other electrophilic sites within the molecule.
Substitution: : The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Addition: : Addition reactions can occur at the double bonds present in the allyl and allylthio groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: : Various nucleophiles or electrophiles can be used depending on the desired transformation.
Addition: : Reagents like bromine or hydrogen bromide for halogen addition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an epoxide or a hydroxylated product, while reduction could result in a fully saturated or partially reduced derivative.
Scientific Research Applications
Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: : Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored as a lead compound in drug discovery and development due to its potential therapeutic effects.
Industry: : Utilized in the manufacture of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves multiple pathways and molecular targets:
Molecular Targets: : The compound may interact with enzymes, receptors, or nucleic acids, depending on its specific biological activity.
Pathways Involved: : It can modulate various signaling pathways, including oxidative stress, apoptosis, and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Several compounds share structural similarities with Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate:
Similar Compounds
Allyl 2-(methylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.
Allyl 2-(allylthio)-5-(3-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.
Allyl 2-(allylthio)-5-(4-bromophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.
Uniqueness: : The presence of specific substituents such as the allylthio group and the 4-chlorophenyl group makes this compound unique, influencing its reactivity and biological activity in distinct ways compared to its analogs.
Properties
IUPAC Name |
prop-2-enyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-4-10-28-20(27)15-12(3)23-18-17(16(15)13-6-8-14(22)9-7-13)19(26)25-21(24-18)29-11-5-2/h4-9,16H,1-2,10-11H2,3H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSVNNWHXDWLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)Cl)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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